4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione
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Overview
Description
Its molecular formula is C25H27F3N4O3, and it has a molecular weight of 488.511 g/mol.
Preparation Methods
The synthesis of 4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione involves multiple steps. One common method includes the condensation of aromatic aldehydes with 3-methyl-1H-pyrimidino[6,1-b]quinazoline-1,10(4H)-dione derivatives. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It is used in the synthesis of various quinazoline derivatives, which are explored for their potential chemical properties.
Biology: The compound has shown potential in biological studies, particularly in the evaluation of its antimicrobial and antifungal activities.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: It has been evaluated for its herbicidal activity, showing promising results in controlling broadleaf and monocotyledonous weeds.
Mechanism of Action
The mechanism of action of 4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. In anticancer applications, it is believed to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)quinazoline-2,4(1H,3H)-dione
- 4-(6-oxo-2-(trifluoromethyl)-3,6-dihydrochromeno[7,8-d]imidazol-8-yl)benzonitrile
These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C25H28F3N5OS |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexan-1-one |
InChI |
InChI=1S/C25H28F3N5OS/c26-25(27,28)18-7-6-8-19(17-18)32-13-15-33(16-14-32)22(34)11-2-1-5-12-29-23-20-9-3-4-10-21(20)30-24(35)31-23/h3-4,6-10,17H,1-2,5,11-16H2,(H2,29,30,31,35) |
InChI Key |
XKIKZJSIFAPTND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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